molecular formula C4H5N3O2S B2651244 3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione CAS No. 59045-41-9

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione

Cat. No.: B2651244
CAS No.: 59045-41-9
M. Wt: 159.16
InChI Key: DRAPHBPHAQWXOK-UHFFFAOYSA-N
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Description

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione ( 59045-41-9) is a thiocarbonyl derivative of a saturated 1,3,5-triazinane heterocycle. The compound is supplied with a minimum purity of 98% and has a molecular weight of 159.17 g/mol (C4H5N3O2S) . As a member of the 6-thioxo-1,3,5-triazinane-2,4-dione family, this scaffold is a subject of investigation in advanced agricultural science. Recent research on highly related analogues has identified this core structure as a promising scaffold for developing new protoporphyrinogen IX oxidase (PPO) inhibitors, a class of herbicides known for their low application dosage, rapid action, and favorable environmental and mammalian safety profiles . The specific 3-methyl derivative can serve as a key intermediate for researchers exploring structure-activity relationships in agrochemical discovery. Computational studies on similar molecules, such as 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, have provided insights into tautomeric stability and electronic properties, which are critical for the rational design of novel bioactive compounds . This product is intended for chemical synthesis and research applications in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-7-3(8)5-2(10)6-4(7)9/h1H3,(H2,5,6,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAPHBPHAQWXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione can be achieved through several methods. One common approach involves the reaction of urea with an appropriate aldehyde under acidic conditions to form the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .

Scientific Research Applications

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The thioxo group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The triazine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione

  • Structure : Methyl groups at positions 1 and 5, thioxo at position 5.
  • Key Properties :
    • Exhibits tautomeric stability favoring the thioxo form over hydroxy tautomers in both gas and solution phases .
    • Synthesized via reaction of N,N′-dimethylthiourea with trichloroacetyl isocyanate in dichloromethane .
  • Applications: Acts as a protoporphyrinogen IX oxidase inhibitor, demonstrating potent herbicidal activity (EC₅₀ = 0.15–0.89 μM against Amaranthus retroflexus) with low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) . Patented crystalline forms enhance stability in plant protection formulations .

3-Phenyl-1,3,5-triazinane-2,4-dione

  • Structure : Phenyl group at position 3.
  • Key Properties :
    • Higher acidity (pKa = 17.8 in DMSO) compared to aliphatic-substituted triazinanes due to electron-withdrawing phenyl stabilization .

Imidazolidin-2,4-dione Derivatives (e.g., IM-7)

  • Structure : Five-membered imidazolidine ring with aryl substituents.
  • Key Properties :
    • Synthesized via Strecker synthesis (70–74% yield) followed by reaction with phenyl isocyanate/isothiocyanate .
  • Applications :
    • Exhibits cardiovascular and central nervous system effects (e.g., IM-7 induces acute cardiovascular responses in rats) .

Comparative Analysis

Table 1: Key Differences Among Triazinane and Imidazolidine Derivatives

Compound Name Core Structure Substituents Key Properties Biological Activity Synthesis Method
3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione Triazinane 3-CH₃, 6-S Theoretical stability inferred from analogs Likely herbicidal (extrapolated) Not reported (analogs use thiourea routes)
1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione Triazinane 1,5-CH₃, 6-S Tautomerically stable, crystalline forms Herbicidal (Protox inhibitor) N,N′-Dimethylthiourea + trichloroacetyl isocyanate
3-Phenyl-1,3,5-triazinane-2,4-dione Triazinane 3-C₆H₅ pKa = 17.8 (DMSO) Pharmacological precursor Not specified
IM-7 (Imidazolidin-2,4-dione) Imidazolidine 3-C₆H₅, 5-(4-isopropyl-C₆H₄) High synthetic yield (70–74%) Cardiovascular effects in rats Strecker synthesis + phenyl isocyanate

Critical Insights

Substituent Effects: Methyl vs. Positional Isomerism: The 1,5-dimethyl substitution stabilizes tautomeric forms critical for enzyme inhibition, whereas 3-substituted analogs (methyl or phenyl) may alter electronic density and steric interactions .

Core Heterocycle Influence :

  • Triazinane vs. Imidazolidine : The six-membered triazinane ring accommodates more substituents without significant strain, favoring herbicidal applications. In contrast, the five-membered imidazolidine core is associated with neurological and cardiovascular effects .

Synthetic Accessibility: Triazinane derivatives are synthesized via thiourea-based routes, while imidazolidines rely on amino acid intermediates, highlighting divergent strategies for heterocyclic assembly .

Biological Activity

Overview

3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione (CAS No. 59045-41-9) is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a thioxo group and a methyl group, positions it as a compound of interest in various biological and chemical applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC4H5N3O2S
Molecular Weight145.16 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thioxo group can participate in redox reactions, influencing the compound’s reactivity. The triazine ring structure allows it to interact with enzymes and receptors, modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of up to 15 mm for E. coli at a concentration of 100 µg/mL.

Cytotoxicity

In addition to its antimicrobial effects, the compound has been studied for cytotoxicity against cancer cell lines. Research indicates that it can induce apoptosis in specific cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.

Applications in Research and Industry

The compound serves multiple roles in scientific research and industrial applications:

1. Pharmaceutical Development
It is being explored as a precursor for synthesizing new pharmaceutical agents with potential therapeutic effects.

2. Agrochemicals
Due to its biological activity, it is considered for use in developing new agrochemicals that can enhance crop protection.

3. Organic Synthesis
The compound acts as a building block for synthesizing more complex heterocyclic compounds.

Comparative Analysis

When compared to similar compounds such as 1,3,5-triazinane-2,4-dione and tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological properties.

CompoundKey Features
This compoundAntimicrobial and cytotoxic properties
1,3,5-Triazinane-2,4-dioneLacks thioxo and methyl groups
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazineDifferent ring structure

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